7-Thia-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Significance of Spirocyclic Heterocycles in Chemical and Biomedical Research
Spirocyclic heterocycles, architectures in which two rings share a single atom, are gaining significant traction in chemical and biomedical research. researchgate.net The increasing presence of these motifs in clinical drug candidates and approved medicines highlights their value. researchgate.netrmit.edu.vn This trend is largely due to the ability of spirocyclic systems to improve drug-like properties. rmit.edu.vn By introducing a rigid, three-dimensional, and sp3-rich core, these compounds can offer enhanced potency, selectivity, and improved physicochemical and pharmacokinetic profiles compared to their planar aromatic counterparts. rmit.edu.vntandfonline.com
The rigid nature of the spirocyclic system locks the molecule's conformation, which can lead to a more precise orientation for binding to biological targets, thereby improving efficacy and selectivity. tandfonline.com This three-dimensionality can also disrupt crystal packing, leading to increased solubility. rmit.edu.vn Furthermore, the unique spatial arrangement of substituents on a spirocyclic core allows medicinal chemists to explore novel chemical space and access hard-to-reach pockets in target proteins. rmit.edu.vn These scaffolds are found in numerous natural products and are increasingly utilized at the early stages of drug discovery to generate diverse and structurally novel compound libraries. researchgate.netresearchgate.net
The Imidazolidine-2,4-dione (Hydantoin) Scaffold in Medicinal Chemistry
The imidazolidine-2,4-dione ring system, commonly known as hydantoin (B18101), is a privileged scaffold in medicinal chemistry. researchgate.net Hydantoins and their derivatives are core components of numerous pharmaceutical compounds, demonstrating a wide array of pharmacological activities. mdpi.com This heterocyclic moiety is known for its role in anticonvulsant drugs, such as phenytoin, and has also been explored for antiarrhythmic, antibacterial, and anti-inflammatory properties. researchgate.net
The versatility of the hydantoin scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's biological activity. mdpi.com In modern drug discovery, hydantoin-containing compounds have been investigated for a range of therapeutic targets. For instance, spirohydantoin derivatives have been identified as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, inhibitors of aldose reductase for diabetic complications, and modulators of p300/CBP histone acetyltransferases. nih.govacs.orgnih.gov Furthermore, the scaffold has been utilized in the design of inhibitors for anti-apoptotic proteins like Bcl-2, presenting potential applications in cancer therapy. nih.gov
Structural Characteristics and Nomenclature of 7-Thia-1,3-diazaspiro[4.5]decane-2,4-dione
The compound this compound is a distinct chemical entity whose structure is precisely described by its systematic name. It is a spirocyclic compound featuring a hydantoin ring connected to a sulfur-containing six-membered ring through a single shared carbon atom.
The nomenclature can be deconstructed as follows:
spiro[4.5]decane: This indicates a spirocyclic system composed of two rings joined at a single carbon. One ring contains five atoms (cyclopentane parent) and the other contains six (cyclohexane parent), including the spiro atom. The "decane" refers to the total of ten atoms in the bicyclic framework.
1,3-diaza: This specifies that nitrogen atoms replace carbons at positions 1 and 3 of the five-membered ring, forming the core of the hydantoin moiety.
2,4-dione: This indicates the presence of two carbonyl (C=O) groups at positions 2 and 4 of the same ring, completing the imidazolidine-2,4-dione (hydantoin) structure.
7-Thia: This denotes that a sulfur atom replaces the carbon at the 7th position of the six-membered ring, forming a tetrahydrothiopyran (B43164) ring.
The fusion of these two rings results in a rigid, three-dimensional molecule that combines the features of a hydantoin with a sulfur-containing heterocycle.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H10N2O2S |
| Molecular Weight | 186.24 g/mol cymitquimica.com |
| Core Scaffolds | Imidazolidine-2,4-dione (Hydantoin), Tetrahydrothiopyran |
| Key Features | Spirocyclic center, Dione (B5365651) functional groups, Thioether linkage |
Overview of Research Trends and Academic Challenges Pertaining to the Compound
Direct research focusing exclusively on this compound is limited in publicly available literature. The compound is commercially available, suggesting its use as a building block in synthesis or as a component in screening libraries. cymitquimica.combiosynth.com However, research trends for closely related structural classes provide a clear context for its potential applications and the academic challenges involved.
The broader field of thia-azaspiro compounds is an active area of investigation, particularly in oncology. For example, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. nih.govresearchgate.net Similarly, other spiro-hydantoin analogs, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, have been identified as novel agonists for the δ opioid receptor, indicating potential applications in treating neurologic and psychiatric disorders. nih.gov
The primary academic challenge pertaining to this compound is the lack of specific biological characterization. The current trend in medicinal chemistry involves the exploration of novel, sp3-rich scaffolds to identify new drug leads with improved properties. tandfonline.comresearchgate.net Therefore, a significant opportunity lies in the synthesis of derivatives and the systematic evaluation of this compound and its analogs against a range of biological targets. Future research would likely focus on developing efficient synthetic routes to modify the core structure and exploring its potential as an inhibitor for enzymes or receptors where the unique 3D arrangement of its functional groups could offer high affinity and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-thia-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c10-5-7(9-6(11)8-5)2-1-3-12-4-7/h1-4H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAWLGHGZKVRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CSC1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies
Modification of the Imidazolidine-2,4-dione Ring
The imidazolidine-2,4-dione (hydantoin) portion of the molecule contains two secondary amine nitrogens (N-1 and N-3) and two carbonyl groups (C-2 and C-4), which are the primary sites for chemical reactions.
The nitrogen atoms of the hydantoin (B18101) ring can be readily functionalized through alkylation and acylation. The reactivity of these nitrogens is not identical; the N-3 position is generally more reactive towards electrophiles. This is because the N-3 proton is flanked by two electron-withdrawing carbonyl groups, making it more acidic and its conjugate base more stable than the N-1 position, which is adjacent to only one carbonyl group.
Direct alkylation of spirohydantoins with reagents such as alkyl halides, dimethyl sulfate, or diazomethane in an alkaline medium typically occurs selectively at the N-3 position. However, obtaining N-1 monosubstituted derivatives through direct alkylation is challenging and often requires the prior protection of the more reactive N-3 nitrogen. mdpi.com
Acylation reactions can show different regioselectivity. For instance, the reaction of amino acids with acetic anhydride and ammonium thiocyanate can yield 1-acetyl-2-thiohydantoins, demonstrating N-1 acylation. General acylation of spirohydantoins with acetic anhydride in pyridine has also been shown to produce N-1 acetylated products.
Table 1: N-Alkylation and N-Acylation Reactions on Related Hydantoin Scaffolds Data generalized from studies on analogous spirohydantoin and thiohydantoin systems.
| Reaction Type | Reagent Examples | Primary Site of Reaction | Resulting Derivative |
| N-Alkylation | Alkyl halides, Benzyl bromide, Allyl chloride | N-3 | N3-Alkyl-spirohydantoin |
| N-Alkylation | Dimethyl sulfate, Diazomethane | N-3 | N3-Methyl-spirohydantoin |
| N-Acylation | Acetic Anhydride / Pyridine | N-1 | N1-Acetyl-spirohydantoin |
The two carbonyl groups at the C-2 and C-4 positions of the hydantoin ring are susceptible to nucleophilic attack and can undergo various transformations. A key derivatization strategy involves thionation, the replacement of a carbonyl oxygen with a sulfur atom. This conversion significantly alters the electronic and steric properties of the ring.
The thionation of hydantoin rings can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). It is possible to selectively replace one or both carbonyl oxygens to yield thiohydantoins or dithiohydantoins, respectively. The differential reactivity of the C-2 and C-4 positions can also be exploited. For example, a 2,4-dithiohydantoin can be selectively converted to a 4-thiohydantoin, indicating that the C-2 thiocarbonyl is more reactive towards certain reagents than the C-4 thiocarbonyl.
Furthermore, the hydantoin ring can undergo hydrolysis, particularly under basic conditions. This reaction involves nucleophilic attack on a carbonyl carbon, leading to the opening of the heterocyclic ring to form a thioureido-acid derivative.
Table 2: Reactions at Carbonyl Centers of the Hydantoin Ring Based on reactions of analogous hydantoin and thiohydantoin compounds.
| Reaction Type | Reagent | Position(s) Affected | Resulting Structure |
| Thionation | Lawesson's Reagent or P₄S₁₀ | C-2 and/or C-4 | 2-Thiohydantoin, 4-Thiohydantoin, or 2,4-Dithiohydantoin |
| Hydrolysis | Base (e.g., NaOH) | C-4 | Ring-opened thioureido-acid |
Functionalization of the Thiacyclohexane Spiro Ring
The derivatization of the thiacyclohexane portion of 7-Thia-1,3-diazaspiro[4.5]decane-2,4-dione offers another avenue for structural modification. This saturated heterocyclic ring contains a sulfur atom, which can influence its reactivity.
A comprehensive review of the scientific literature did not yield specific examples of electrophilic or nucleophilic substitution reactions directly on the carbon atoms of the thiacyclohexane ring within the this compound scaffold. As a saturated aliphatic ring, it is generally unreactive towards such substitutions unless activating groups are present. The primary site of electrophilic attack on this ring would likely be the sulfur atom, which could undergo oxidation to form a sulfoxide or a sulfone, thereby modulating the polarity and hydrogen-bonding capacity of the molecule.
Detailed studies or established protocols for the ring transformation or expansion of the thiacyclohexane ring in the context of this specific spiro-hydantoin system are not available in the current body of scientific literature. While ring expansions are known for highly strained spirocyclic systems, the thiacyclohexane ring is relatively stable, making such transformations energetically unfavorable without specific synthetic manipulation. nih.gov
Synthesis of Advanced this compound Derivatives for Structure-Activity Relationship Studies
The synthesis of diverse derivatives of a core scaffold is fundamental to conducting structure-activity relationship (SAR) studies, which aim to correlate specific structural features with a molecule's biological activity. While SAR studies have been conducted on related spiro-heterocyclic systems, specific research detailing the synthesis of advanced this compound derivatives for SAR purposes is not prominently featured in the available literature.
For instance, derivatives of the related 1-Thia-4-azaspiro[4.5]decane have been synthesized and evaluated for anticancer activity. researchgate.netnih.govsemanticscholar.org Similarly, derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione have been identified as novel opioid receptor agonists, demonstrating the therapeutic potential of this general class of spiro-compounds. nih.govnih.gov These examples underscore the value of spiro-heterocyclic scaffolds in medicinal chemistry and suggest that a systematic derivatization of this compound, focusing on the reactive handles identified in Section 3.1, could yield compounds with interesting biological profiles worthy of SAR investigation.
Design and Synthesis of Substituent Libraries
The creation of substituent libraries for the this compound scaffold is a critical step in exploring its structure-activity relationships. While direct synthetic routes for this specific compound are not extensively detailed in the cited literature, the synthesis of closely related analogs, such as 1-Thia-4-azaspiro[4.5]decane derivatives, provides a foundational blueprint for derivatization strategies. nih.govnih.govresearchgate.net These approaches can be adapted to generate a diverse library of this compound derivatives.
A common and effective method for generating such libraries is through multi-component reactions. For instance, a one-pot, three-component condensation reaction involving a ketone (such as cyclohexanone or its derivatives), an aromatic amine, and a mercapto-acid (like thioglycolic acid) in a suitable solvent like dry benzene has been successfully employed to synthesize substituted aryl-1-thia-4-azaspiro[4.5]decan-3-ones. nih.gov This methodology can be extrapolated to the synthesis of this compound derivatives by utilizing appropriate starting materials.
Further derivatization can be achieved by targeting the reactive functional groups within the core structure. The exocyclic imine or amine functionalities present opportunities for the introduction of a wide array of substituents. For example, glycosylation reactions using acetylated glycosyl bromides can be performed to introduce sugar moieties, leading to the formation of thioglycoside derivatives. nih.govnih.govresearchgate.net This approach has been demonstrated in the synthesis of N-(5-(acetylated sugar)-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine. nih.gov
The following table outlines a representative library of substituents that could be introduced onto the this compound scaffold, based on synthetic strategies for analogous compounds.
| Substituent Class | Example Substituents | Potential Introduction Strategy |
| Aryl Groups | 4-bromophenyl, 4-fluorophenyl | Three-component condensation with substituted anilines |
| Alkyl Groups | Methyl, Ethyl | Alkylation of nitrogen atoms |
| Glycosyl Moieties | Acetylated glucopyranosyl, Acetylated xylopyranosyl | Glycosylation of imine or amine functionalities |
| Heterocyclic Rings | Thiazolopyrimidine, 1,3,4-Thiadiazole | Cyclization reactions from derivatized core structures |
Impact of Heteroatom Substitution on Derivative Properties
The identity and placement of heteroatoms within a heterocyclic scaffold are fundamental to its chemical and physical properties. In the case of this compound, the presence of sulfur and nitrogen atoms imparts specific characteristics that can be modulated by altering their positions or by substituting them with other heteroatoms.
The following table summarizes the predicted impact of heteroatom substitution on the properties of this compound derivatives, based on established principles of medicinal and heterocyclic chemistry.
| Heteroatom Substitution | Predicted Impact on Properties | Rationale |
| Sulfur to Oxygen | Increased polarity, altered hydrogen bonding, potentially higher reactivity of carbonyls | Oxygen is more electronegative than sulfur. |
| Nitrogen to Carbon | Loss of hydrogen bond donor capability, decreased polarity | Carbon is less electronegative and cannot act as a hydrogen bond donor. |
| Positional Isomerism (e.g., 1-Thia-2,4-diaza vs. 7-Thia-1,3-diaza) | Altered dipole moment, different reactivity profiles of N and S atoms | The relative positions of heteroatoms affect the overall electronic distribution and steric environment. |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Analysis for Structural Elucidation
Comprehensive spectroscopic data is fundamental for the unambiguous confirmation of a molecule's chemical structure. However, for 7-Thia-1,3-diazaspiro[4.5]decane-2,4-dione, detailed experimental spectra and their interpretations are not found in prominent scientific journals or databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques: 1H, 13C, HSQC, HMBC, NOESY)
A thorough search of scientific literature did not yield any published reports containing ¹H or ¹³C NMR spectral data for this compound. Consequently, information on chemical shifts, coupling constants, and correlations from 2D NMR experiments such as HSQC, HMBC, and NOESY is not available. This data would be essential for assigning the specific proton and carbon environments within the molecule and for providing initial insights into its solution-state conformation.
Table 1: Summary of Available ¹H and ¹³C NMR Data
| Technique | Available Data |
|---|---|
| ¹H NMR | No published data available. |
| ¹³C NMR | No published data available. |
| HSQC | No published data available. |
| HMBC | No published data available. |
Infrared (IR) Spectroscopy
No specific Infrared (IR) spectroscopy data for this compound has been reported in the searched literature. IR spectroscopy would be crucial for identifying the characteristic vibrational frequencies of its functional groups, particularly the carbonyl (C=O) stretches of the dione (B5365651) moiety and the N-H stretches of the hydantoin (B18101) ring, as well as vibrations associated with the C-S-C linkage in the thia-cyclohexane ring.
Mass Spectrometry (MS)
While basic molecular weight information is available from chemical suppliers, detailed mass spectrometry analysis, including fragmentation patterns from techniques like Electron Ionization (EI-MS) or structural confirmation via high-resolution mass spectrometry (HRMS), has not been published for this compound. Such data would confirm the elemental composition and provide evidence for the compound's connectivity.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structures for this compound. Therefore, precise, experimentally determined data on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, is currently unavailable.
Table 2: Summary of Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Not determined. |
| Space Group | Not determined. |
| Unit Cell Dimensions | Not determined. |
| Bond Lengths | Not determined. |
Conformational Dynamics and Analysis
Theoretical Treatment of Ring Conformations
No peer-reviewed computational or theoretical studies detailing the conformational analysis of this compound were found. Such studies would typically involve quantum mechanical calculations to determine the relative energies of different ring conformations (e.g., chair, boat, twist-boat for the six-membered ring) and the energy barriers for their interconversion. This information is crucial for understanding the molecule's flexibility and potential interactions in a biological or chemical system.
Experimental Probing of Conformer Populations
The experimental investigation into the conformational populations of this compound and related spiro-thiohydantoin structures relies predominantly on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. While specific research focusing exclusively on the conformer populations of this compound is not extensively documented in publicly available literature, the methodologies applied to analogous spirocyclic systems provide a clear framework for how such populations are experimentally probed. These techniques offer complementary insights, with NMR providing data on the conformational dynamics and equilibria in solution, and X-ray crystallography revealing the preferred conformation in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the conformational preferences of molecules in solution. nih.gov For spirocyclic compounds, ¹H-NMR is particularly valuable for determining the relative populations of different conformers through the analysis of vicinal coupling constants (³J). nih.govorientjchem.org The magnitude of the ³J value between two adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu By measuring these coupling constants, researchers can estimate the dihedral angles and, consequently, the populations of conformers in dynamic equilibrium. orientjchem.org
For a molecule like this compound, the cyclohexane (B81311) ring can exist in chair, boat, or twist-boat conformations. The protons on this ring would exhibit specific coupling patterns indicative of their axial or equatorial orientations, allowing for the determination of the predominant ring conformation. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons would suggest a diaxial relationship, characteristic of a chair conformation. In contrast, smaller coupling constants (2-5 Hz) would indicate axial-equatorial or diequatorial arrangements.
Two-dimensional NMR techniques, such as COSY, HMQC, HMBC, and NOESY, are also employed to provide a complete assignment of proton and carbon signals and to detect through-space interactions (NOEs) that further constrain the conformational possibilities. bas.bg
Illustrative NMR Data for a Spiro-thiohydantoin Derivative
The following table presents hypothetical ¹H-NMR data for a generic spiro-thiohydantoin derivative to illustrate how coupling constants are used to infer conformational populations.
| Proton Pair | Chemical Shift (ppm) | Observed ³J (Hz) | Inferred Dihedral Angle (°) | Estimated Conformer Population (%) |
| Hₐ-Hₓ | 4.10 | 11.5 | ~180 | Major Conformer (Axial-Axial) |
| Hₐ-Hᵧ | 4.10 | 4.2 | ~60 | Major Conformer (Axial-Equatorial) |
| Hₑ-Hₓ | 2.85 | 4.5 | ~60 | Minor Conformer (Equatorial-Axial) |
| Hₑ-Hᵧ | 2.85 | 2.1 | ~60 | Minor Conformer (Equatorial-Equatorial) |
Note: This data is illustrative for a related spiro-thiohydantoin compound and is intended to demonstrate the application of NMR in conformational analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides a precise three-dimensional structure of a molecule in the solid state. mkuniversity.ac.in This technique is invaluable for unambiguously determining the preferred conformation, including bond lengths, bond angles, and torsion angles, in the crystalline form. mdpi.com For spirocyclic compounds, X-ray analysis can reveal the puckering of the rings and the relative orientation of substituents. researchgate.net
In some cases, the crystal structure may show the presence of more than one conformer within the asymmetric unit or disorder over multiple positions, providing direct evidence of conformational heterogeneity even in the solid state. mdpi.com The crystallographic data can then be used to validate and refine computational models of the conformational landscape of the molecule. mdpi.com The analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding, can also provide insights into the forces that stabilize a particular conformation in the solid state. mkuniversity.ac.in
Illustrative Crystallographic Data for a Spirocyclic Compound
The table below provides an example of the type of crystallographic data that would be obtained for a spirocyclic compound, which is essential for defining its solid-state conformation.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z (molecules/unit cell) | 4 |
| Key Torsion Angle (e.g., C1-C2-C3-C4) | 55.4° |
Note: This data is representative of a generic spirocyclic compound and serves to illustrate the output of an X-ray crystallographic study.
Biochemical and Pharmacological Investigations of 7 Thia 1,3 Diazaspiro 4.5 Decane 2,4 Dione and Its Active Derivatives: Molecular Mechanisms
General Biological Significance of Spirohydantoin Scaffolds
Spirohydantoins, a class of heterocyclic compounds, are of considerable pharmacological importance due to the diverse biological activities exhibited by their derivatives. These activities are wide-ranging and target various biological systems. tcsedsystem.edu The structure of spirohydantoin derivatives plays a crucial role in determining their biological effects, a concept extensively explored through Quantitative Structure-Activity Relationship (QSAR) studies. tcsedsystem.edu
Historically, the synthesis of cycloalkanespiro-5-hydantoins was first achieved in 1934, paving the way for the development of numerous derivatives. tcsedsystem.edu These compounds have been recognized for their potential in treating a variety of human diseases. nih.gov The biological activities associated with spirohydantoin scaffolds are extensive and include:
Anticonvulsant properties tcsedsystem.edu
Antiproliferative and antitumor activities tcsedsystem.edubas.bg
Antipsychotic effects tcsedsystem.edu
Antimicrobial and antifungal activities tcsedsystem.edubas.bg
Anti-inflammatory properties tcsedsystem.edubas.bg
Utility in the treatment of diabetes tcsedsystem.edubas.bg
Furthermore, various spirohydantoin compounds act as antagonists for serotonin (B10506) and fibrinogen, and as inhibitors of the glycine (B1666218) binding site of the NMDA receptor. tcsedsystem.edu They can also function as allosteric inhibitors of protein-protein interactions. tcsedsystem.edu The antitumor activity of certain spirohydantoin derivatives is influenced by the substituent at the N-3 position of the hydantoin (B18101) ring, with an increasing order of activity observed from alkene to ester to ether substituents. tcsedsystem.edu Additionally, the presence of two electron-withdrawing groups, such as fluorine or chlorine, on the phenyl ring enhances their antitumor efficacy compared to those with a single electron-withdrawing group. tcsedsystem.edu More recently, spirohydantoins have been identified as selective and orally bioavailable inhibitors of p300/CBP histone acetyltransferases, which are linked to cancer progression. nih.govnih.gov
Evaluation of Molecular Interactions with Biological Targets
The therapeutic potential of spirohydantoin derivatives is rooted in their specific interactions with various biological targets, including receptors and enzymes.
Recent high-throughput screening has identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel chemotype of δ opioid receptor (DOR)-selective agonists. nih.govnih.gov The δ opioid receptor is a promising target for treating neurological and psychiatric disorders, including chronic pain and migraine. nih.govresearchgate.net The identified spirohydantoin derivatives bind to the DOR with submicromolar affinity. nih.gov
One of the most potent agonist hits from this screening was found to be selective for the DOR over a panel of 167 other G-protein coupled receptors (GPCRs). nih.gov This novel class of DOR agonists is significant as many previously tested agonists share a single chemotype, which carries inherent risks in drug development. nih.gov The newly discovered chemotype offers an alternative for the development of clinical candidates for pain management. nih.gov Further research has led to the discovery of other spirocyclic delta opioid receptor agonists for the treatment of pain. nih.govscilit.com
| Compound Type | Biological Target | Significance |
|---|---|---|
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives | δ Opioid Receptor (DOR) | Novel chemotype of selective DOR agonists with potential for treating neurological and psychiatric disorders. nih.govnih.gov |
Derivatives of spirohydantoin have been investigated as inhibitors of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. researchgate.net The inhibition of BACE1 is a key therapeutic strategy to reduce the production of neurotoxic β-amyloid peptides. researchgate.net
Structure-activity relationship (SAR) studies on iminohydantoin spiropiperidine BACE1 inhibitors have revealed that even minor structural modifications can have a profound impact on their potency. For instance, the addition of a single methyl group to a lead compound improved its IC50 value approximately 200-fold, from 11 μM to 55 nM. researchgate.netnih.gov Computational chemistry, NMR, and X-ray crystallography have been employed to understand the binding modes of these inhibitors in the BACE1 active site. researchgate.netnih.gov The iminohydantoin core of these inhibitors interacts with two key aspartyl residues, Asp32 and Asp228, at the active site of BACE1. lookchem.com
| Inhibitor Class | Target Enzyme | Key Findings |
|---|---|---|
| Iminohydantoin Spiropiperidine Derivatives | β-secretase (BACE1) | A single methyl-substitution can increase inhibitory potency by ~200-fold. researchgate.netnih.gov |
In Vitro Cellular Activity and Biochemical Pathway Modulation
The biological effects of spirohydantoin derivatives are further elucidated through cell-based assays and investigations into their influence on intracellular signaling pathways.
Novel spirohydantoin derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. For example, two compounds, 8-(3,4-difluorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione (DFH) and 8-(3,4-dichlorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione (DCH), exhibited dose- and time-dependent cytotoxicity in human leukemic cell lines such as K562, Reh, CEM, and 8E5. nih.gov These compounds were shown to inhibit the growth of leukemic cells by interfering with DNA replication, as evidenced by the downregulation of PCNA and p-histone H3. nih.gov
Furthermore, these spirohydantoin derivatives induce apoptosis in leukemia cells through the mitochondrial pathway. nih.gov This is supported by observations of elevated levels of p53 and BAD, a decrease in BCL2 levels, activation of caspases 9 and 3, and cleavage of poly (ADP-ribosyl) polymerase (PARP). nih.gov Other studies have also reported the concentration-dependent cytotoxic activity of spirohydantoins on various human tumor cell lines. bas.bg For instance, certain 3-(alkyl)(alkyl-substituted)spiro[(dihydroimidazo-2,4-dione)-5,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives showed cytotoxic potency comparable to or greater than doxorubicin (B1662922) against MCF-7 human breast carcinoma and SW 620 human colon carcinoma cell lines. nih.gov
| Spirohydantoin Derivative | Cancer Cell Line | Observed Effect |
|---|---|---|
| DFH and DCH | K562, Reh, CEM, 8E5 (Leukemia) | Dose- and time-dependent cytotoxicity, growth inhibition, and induction of apoptosis. nih.gov |
| 4-thio-1H-tetrahydropyranspiro-5'-hydantoin | SKW-3, HL-60, LAMA-84, EJ (Various) | Concentration-dependent cytotoxic activity. bas.bg |
| 3-(alkyl)(alkyl-substituted)spiro[(dihydroimidazo-2,4-dione)-5,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives | MCF-7 (Breast), SW 620 (Colon) | Cytotoxic potency comparable to or greater than doxorubicin. nih.gov |
Spirohydantoin derivatives have been synthesized and evaluated for their affinity towards serotonin receptors, which are crucial in various physiological and pathological processes. nih.gov Specifically, arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione have been shown to interact with serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov
Certain derivatives have been identified as potent 5-HT1A receptor agonists. nih.gov For example, a series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives were synthesized and tested, leading to the identification of novel 5-HT1A receptor partial agonists with high potency and selectivity. nih.gov The agonism at 5-HT1A receptors by these compounds suggests their potential to modulate intracellular signaling pathways associated with this receptor, which is implicated in conditions like anxiety and depression. nih.gov Conversely, other spirohydantoin derivatives have been developed as 5-HT2A receptor antagonists with potential applications as antiplatelet agents. nih.gov
| Spirohydantoin Derivative Class | Receptor Target | Functional Activity |
|---|---|---|
| Arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione | 5-HT1A, 5-HT2A, 5-HT7 | Agonist/Antagonist activity. nih.gov |
| 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives | 5-HT1A | Potent and selective partial agonists. nih.gov |
| 4-phenylcyclohexane-5-spiro- and 5-methyl-5-phenyl-hydantoin derivatives | 5-HT2A | Moderate antagonists. nih.gov |
Structure-Activity Relationships (SAR) and Pharmacophore Mapping for Target Engagement
The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing critical insights that guide the transformation of a biologically active molecule into an optimized lead candidate. spirochem.com For the 7-thia-1,3-diazaspiro[4.5]decane-2,4-dione scaffold and its derivatives, SAR studies focus on systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. This process involves understanding how specific functional groups and their positions on the spirocyclic framework contribute to the interaction with biological targets.
Detailed investigations into analogous spirohydantoin systems have revealed key structural features that govern their pharmacological activity. Although the hydantoin ring itself is generally considered biologically inactive, substitutions at the 5-position are crucial for conferring a wide range of therapeutic actions. mdpi.com The core strategy involves iterative modifications of a hit compound to improve its molecular properties while retaining the desired biological effect. spirochem.com
For instance, in the development of spirohydantoin-based inhibitors for p300/CBP histone acetyltransferases, SAR studies identified critical regions of the molecule where modifications led to significant improvements in activity and bioavailability. nih.gov An initial lead compound, while potent, suffered from poor membrane permeability, a problem attributed to an excess of hydrogen bond donors. nih.gov This led to a strategic replacement of certain moieties to enhance drug-like properties.
Key findings from these SAR studies on related spirohydantoin structures can be summarized as follows:
Stereochemistry at the Spiro Center: The stereochemistry of the spirocyclic chiral center is a critical determinant of biological activity. In the case of p300 inhibitors, the (S)-configuration at the spiro center was found to be favored for the hydantoin series. This specific arrangement allows for an additional hydrogen bonding interaction between the spirohydantoin N-H group and the amino acid residue Asp-1399 in the target enzyme, enhancing binding affinity. nih.gov
Substitution at the 3-Position: Modifications at the 3-position of the spirohydantoin indane ring were explored to address potential metabolic instability. The introduction of various functional groups was well-tolerated. Notably, adding a fluoro substituent resulted in a more than tenfold increase in enzymatic potency, highlighting the sensitivity of this position to electronic and steric changes. nih.gov
Heteroaryl Groups at the 5-Position: The 5-position of the spirohydantoin core was identified as another key area for modification. The introduction of different heteroaryl groups at this position allowed for fine-tuning of the compound's potency and pharmacokinetic profile. The combination of modifications at both the 3- and 5-positions ultimately led to the discovery of lead candidates with a superior combination of cellular activity, permeability, and metabolic stability. nih.gov
The insights gained from these studies are instrumental in constructing a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For the spirohydantoin class of compounds, a general pharmacophore model would include:
A central spirocyclic scaffold.
A hydrogen bond donor (the N-H group of the hydantoin ring).
A hydrogen bond acceptor (the spirocyclic carbonyl group).
Defined regions for substituent modifications (e.g., the 3- and 5-positions) that can be optimized to enhance interactions with the target protein.
These SAR and pharmacophore mapping efforts are crucial for the rational design of novel derivatives of this compound with improved therapeutic potential. nih.gov
Research Findings on Spirohydantoin Analogues
The following tables summarize the structure-activity relationship data from studies on analogous spirohydantoin compounds targeting the p300 histone acetyltransferase.
Table 1: SAR of Modifications at the 3-Position of the Spirohydantoin Core
| Compound | R Group at 3-Position | Enzymatic Potency (Relative) | Key Observation |
| Parent | H | 1x | Baseline activity. |
| 17 | Sulfone | Well-tolerated | Maintained good potency. |
| 18 | Ketone | Well-tolerated | Maintained good potency. |
| 19 | Hydroxy | Well-tolerated | Maintained good potency. |
| 20 | Fluoro | >10x | Significant boost in potency. nih.gov |
Data synthesized from studies on analogous p300 inhibitors. nih.gov
Table 2: Combined Modifications at 3- and 5-Positions
| Compound | 3-Position Substituent | 5-Position Substituent | Cellular Activity | Permeability | Microsomal Stability |
| 15 | H | Bromo | Moderate | Low | Moderate |
| 21 | Fluoro | Methylpyrazole | High | High | High |
| 22 | Fluoro | Pyridine | High | Moderate | High |
| 23 | Fluoro | Methyl-thiazole | Moderate | High | High |
| 24 | Hydroxy | Methylpyrazole | High | Low | Low |
Data synthesized from studies on analogous p300 inhibitors, highlighting lead candidate 21. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
No specific molecular docking analyses involving 7-Thia-1,3-diazaspiro[4.5]decane-2,4-dione have been reported.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Research detailing molecular dynamics simulations for this compound is not available.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
No QSAR models incorporating this compound were found in the literature.
Advanced Analytical Methodologies and Quality Control
Chromatographic Separations for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile, thermally labile organic compounds like spiro-hydantoin derivatives. For a compound such as 7-Thia-1,3-diazaspiro[4.5]decane-2,4-dione, a reversed-phase HPLC method would likely be the primary choice. This would typically involve a C18 stationary phase with a mobile phase consisting of a mixture of water (often with a pH-modifying buffer) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution would likely be employed to ensure the separation of the main compound from any potential impurities with differing polarities.
Detection would most commonly be performed using a UV detector. The selection of an appropriate wavelength would depend on the chromophoric properties of the this compound molecule. Without experimental data, the optimal wavelength for detection remains undetermined.
For the isolation of the compound for use as a reference standard or for further studies, preparative HPLC would be the method of choice, utilizing a larger column and higher flow rates to handle larger sample loads.
While these general principles apply, the absence of published methods means that specific parameters such as the exact mobile phase composition, column temperature, flow rate, and detection wavelength for this compound have not been established.
Interactive Data Table: Hypothetical HPLC Purity Assessment Parameters Note: The following data is illustrative of a typical HPLC method for a similar compound and is not based on experimental results for this compound.
Spectrophotometric and Spectrofluorimetric Quantification Methods
UV-Visible spectrophotometry could potentially be used for the quantification of this compound, provided the molecule possesses a suitable chromophore and exhibits a linear relationship between absorbance and concentration (obeys Beer-Lambert law) at a specific wavelength. The development of such a method would require determining the wavelength of maximum absorbance (λmax) and validating the method for linearity, accuracy, precision, and specificity.
Spectrofluorimetry is a more sensitive technique but is only applicable if the compound is fluorescent or can be derivatized to form a fluorescent product. There is no information in the current body of literature to suggest that this compound is inherently fluorescent.
Due to the lack of published research, no specific spectrophotometric or spectrofluorimetric methods for the quantification of this compound can be detailed.
Characterization of Impurities and Degradation Products
The identification and characterization of impurities and degradation products are critical for ensuring the quality and safety of any chemical compound intended for further use. Impurities can arise from the synthetic route (starting materials, by-products, intermediates) or from the degradation of the compound under storage or stress conditions (e.g., exposure to light, heat, humidity, or acidic/basic conditions).
The standard approach for impurity profiling involves the use of hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). An HPLC method, as described in section 7.1, would be used to separate the impurities from the main compound. The eluent would then be introduced into a mass spectrometer to determine the mass-to-charge ratio (m/z) of each separated component. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, allowing for the determination of elemental compositions. Further structural elucidation of the impurities would be achieved using tandem mass spectrometry (MS/MS), which involves fragmentation of the parent ion and analysis of the resulting fragment ions.
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would also be invaluable for the definitive structural confirmation of any isolated and purified impurities.
However, as no synthesis or stability studies for this compound have been published, there is no information available on its potential impurities or degradation products.
Interactive Data Table: General Classes of Potential Impurities Note: This table represents general categories of impurities that might be encountered in the synthesis of a heterocyclic compound and is not specific to this compound.
Broader Academic Implications and Future Research Directions
Role in Drug Discovery and Development Pipeline (Pre-clinical Focus)
The spirohydantoin motif is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. nih.gov The incorporation of a sulfur atom within the spirocyclic framework, as seen in 7-Thia-1,3-diazaspiro[4.5]decane-2,4-dione, offers unique physicochemical properties that can be exploited in drug design. Analogous structures, such as 1-Thia-4-azaspiro[4.5]decane derivatives, have demonstrated potential as anticancer agents. nih.govresearchgate.net For instance, certain derivatives of this class have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, showing moderate to high inhibition. researchgate.net
Furthermore, the broader class of diazaspiro[4.5]decane derivatives has been investigated for other therapeutic applications. For example, 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as novel selective agonists for the δ-opioid receptor, a target for treating neurologic and psychiatric disorders. nih.govnih.gov These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel therapeutic agents. Preclinical evaluation of such compounds would typically involve screening for various biological activities, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties.
Table 1: Investigated Biological Activities of Structurally Related Spiro Compounds
| Compound Class | Investigated Biological Activity | Reference |
| 1-Thia-4-azaspiro[4.5]decane derivatives | Anticancer | nih.govresearchgate.net |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | δ-opioid receptor agonism | nih.govnih.gov |
| Substituted-1,3-diazaspiro[4.5]decan-4-ones | Anticonvulsant | researchgate.net |
| Spirooxindole-hydantoin hybrids | Antimicrobial, Anti-inflammatory | mdpi.com |
| 3′-Aminothiocyclohexanespiro-5′-hydantoin Pt(II) Complex | Cytotoxicity, Xanthine (B1682287) Oxidase Inhibition | mdpi.com |
Contributions to Synthetic Methodology Development
The synthesis of spirocyclic systems, particularly those containing multiple heteroatoms, presents unique challenges and opportunities for the development of novel synthetic methodologies. The construction of the this compound core would likely involve multi-step synthetic sequences. While a specific synthesis for this exact compound is not widely reported, methods for constructing similar scaffolds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, have been developed. mdpi.com These often involve the creation of a key intermediate followed by cyclization to form the spirocyclic core. mdpi.com
The synthesis of related 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides has been achieved through the reaction of a keto sulfone with N-substituted 2-aminoethanols. researchgate.net Such synthetic strategies contribute to the broader field of organic chemistry by providing new routes to complex heterocyclic architectures. Further research into the synthesis of this compound could lead to the discovery of more efficient and stereoselective methods for the construction of thia-spirohydantoin systems.
Potential for Material Science and Catalysis Applications
While the primary focus of research on spirohydantoin and thia-spirocyclic compounds has been in medicinal chemistry, their unique structural and electronic properties could lend themselves to applications in material science and catalysis. The rigid, three-dimensional structure of spiro compounds can be utilized to create well-defined molecular architectures. The presence of heteroatoms, including sulfur and nitrogen, provides potential coordination sites for metal ions, suggesting applications in the design of novel ligands for catalysis or as building blocks for metal-organic frameworks (MOFs).
Although direct applications of this compound in these fields have not been reported, the broader fields of microporous and mesoporous materials for catalytic applications are continually seeking novel organic linkers. mdpi.com The development of synthetic routes to functionalized derivatives of this compound could open avenues for their incorporation into advanced materials. For instance, the hydantoin (B18101) moiety offers hydrogen bonding capabilities which could be exploited in the design of supramolecular assemblies.
Emerging Research Areas and Unexplored Biological Activities
Given the diverse biological activities of related spirocyclic compounds, there are numerous unexplored avenues for this compound. The structural similarity to compounds with anticancer, anticonvulsant, and opioid receptor modulating properties suggests that this scaffold is ripe for biological screening. nih.govnih.govresearchgate.net
An emerging area of interest for such scaffolds is in the development of inhibitors for enzymes implicated in various diseases. For example, a platinum(II) complex of 3′-aminothiocyclohexanespiro-5′-hydantoin has shown inhibitory activity against xanthine oxidase, an enzyme involved in inflammatory processes. mdpi.com This highlights the potential for metal complexes of this compound to exhibit novel biological activities.
Future research should focus on the systematic biological evaluation of a library of this compound derivatives against a wide range of biological targets. This could uncover novel therapeutic applications and further elucidate the structure-activity relationships of this intriguing class of molecules. The development of efficient and versatile synthetic routes will be crucial to enabling these exploratory studies.
Q & A
Q. What are the common synthetic routes for 7-Thia-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives?
The synthesis typically involves cyclization reactions and functional group modifications. For example:
- Microwave-assisted synthesis : Cycloalkanespirohydantoins can be prepared under microwave irradiation to enhance reaction efficiency and yield. This method reduces reaction times compared to conventional heating .
- Substituent introduction : Derivatives are synthesized via nucleophilic substitution or condensation. For instance, reacting tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate with bromoalkanes or aryl halides in acetonitrile under reflux introduces substituents at the spiro position .
- Key reagents : Anhydrous potassium carbonate and triethylamine are often used to facilitate alkylation or acylation reactions .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography is the primary method:
- Bond lengths and angles : The hydantoin ring (2,4-dione) is planar, with C=O bond lengths averaging 1.20–1.22 Å, consistent with typical carbonyl groups. The spiro cyclohexane adopts a chair conformation with torsional angles ~55° .
- Hydrogen bonding : Intermolecular N–H⋯O interactions form centrosymmetric dimers, stabilizing the crystal lattice .
- Diastereomer separation : Silica gel chromatography resolves geometric isomers, as demonstrated for derivatives with bulky substituents .
Advanced Research Questions
Q. What methodological approaches are used to evaluate the anticonvulsant activity of spirohydantoin derivatives?
- Maximal Electroshock Seizure (MES) test : Compounds are administered to rodents, and protection against electrically induced seizures is measured. Active compounds (e.g., derivatives 24 , 27 , 34 ) show latency in seizure onset comparable to phenytoin .
- Neurotoxicity assessment : The rotarod test evaluates motor coordination; compounds with minimal neurotoxicity (e.g., ED > 100 mg/kg) are prioritized .
- Structure-Activity Relationship (SAR) : Amide-linked substituents (e.g., 4-fluorophenoxyethyl) enhance activity, while sulfonamide groups reduce efficacy. Substituent position on the aryl ring (para > meta) also influences potency .
Q. How do spirohydantoins interact with biological targets like aldose reductase?
- Aldose reductase inhibition : Spirohydantoins with sulfonylurea moieties (e.g., 3-(4-chlorophenylsulfonyl) derivatives) bind to the enzyme’s active site, inhibiting glucose conversion to sorbitol. This mechanism is relevant for diabetic complications like cataracts .
- Molecular docking : Computational models predict hydrogen bonding between the hydantoin carbonyl and catalytic residues (Tyr48, His110). Hydrophobic interactions with Trp111 further stabilize binding .
Q. What strategies address contradictory results in spirohydantoin bioactivity studies?
- Batch variability : Ensure synthesis reproducibility by standardizing reaction conditions (e.g., solvent purity, temperature control) and verifying intermediates via H NMR .
- Pharmacokinetic factors : Compare in vitro enzyme assays with in vivo MES data to differentiate intrinsic activity from bioavailability limitations. For example, poor blood-brain barrier penetration may explain discrepancies between in vitro potency and in vivo efficacy .
- Crystallographic validation : Resolve ambiguous SAR trends by correlating substituent stereochemistry (e.g., axial vs. equatorial) with activity using X-ray structures .
Q. How are spirohydantoins applied in non-pharmacological research, such as materials science?
- Supramolecular assembly : Derivatives with hydrophobic tails (e.g., 3,4,5-tris(dodecyloxy)benzoate) form hexameric rosettes via H-bonding. These structures exhibit thermotropic liquid crystalline behavior and gelation in organic solvents .
- Design considerations : The spiro architecture introduces rigidity, while alkyl chains enable tunable solubility and self-assembly properties. Applications include drug delivery carriers or organic semiconductors .
Methodological Resources
- Synthetic protocols : Refer to [6] for stepwise derivatization and [17] for diastereomer separation.
- Analytical tools : Use X-ray crystallography ([8]), H/C NMR, and IR spectroscopy ([6, 17]) for structural validation.
- Biological assays : Follow MES and rotarod protocols from [6], and aldose reductase inhibition assays from [8].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
